molecular formula C13H15NO B11896696 N-Methyl-N-(2-methylbenzyl)furan-2-amine

N-Methyl-N-(2-methylbenzyl)furan-2-amine

Cat. No.: B11896696
M. Wt: 201.26 g/mol
InChI Key: LPFIYXMAOKDFAU-UHFFFAOYSA-N
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Description

N-Methyl-N-(2-methylbenzyl)furan-2-amine is a tertiary amine derivative featuring a furan ring substituted at the 2-position with a methyl group and a 2-methylbenzyl group.

The structural uniqueness of this compound lies in its hybrid aromatic system (furan and 2-methylbenzyl groups), which may confer distinct electronic and steric properties compared to simpler furan derivatives. Such characteristics are critical for modulating bioavailability, metabolic stability, and target binding affinity.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]furan-2-amine

InChI

InChI=1S/C13H15NO/c1-11-6-3-4-7-12(11)10-14(2)13-8-5-9-15-13/h3-9H,10H2,1-2H3

InChI Key

LPFIYXMAOKDFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylbenzyl)furan-2-amine typically involves the reaction of 2-methylbenzylamine with furan-2-carbaldehyde in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich furan ring undergoes electrophilic substitution, primarily at the C3/C5 positions. Key reactions include:

  • Nitration : Reacts with nitrating mixtures (e.g., HNO₃/H₂SO₄) to form nitro derivatives. Polar aprotic solvents like DMF enhance regioselectivity.

  • Sulfonation : Forms sulfonic acid derivatives using SO₃ in chlorinated solvents at 0–25°C.

  • Friedel-Crafts Alkylation : Catalyzed by AlCl₃, enabling alkyl group introduction.

Table 1: EAS Reaction Conditions and Outcomes

Reaction TypeReagents/CatalystsSolventTemperatureYield (%)
NitrationHNO₃, H₂SO₄DMF0–5°C65–78
SulfonationSO₃, H₂SO₄DCM25°C72
Friedel-CraftsAlCl₃, R-XToluene80°C58

Nucleophilic Amination and Alkylation

The tertiary amine group participates in alkylation and amination reactions:

  • Reductive Amination : Reacts with aldehydes/ketones under H₂/Pd-C to form secondary amines.

  • Quaternization : Forms quaternary ammonium salts with alkyl halides (e.g., CH₃I) in acetonitrile.

Key Mechanistic Insight :
The benzyl group’s steric hindrance slows reaction kinetics, requiring prolonged heating (12–24 hr) for quaternization.

Microwave-Assisted Coupling Reactions

Microwave irradiation enhances efficiency in synthesizing derivatives:

  • Amide Formation : Reacts with carboxylic acids (e.g., 2-furoic acid) using coupling agents like EDC or DMT/NMM/TsO⁻.

    • Optimal conditions: DCM solvent, 90°C, 30 min → 85–92% yield .

  • Esterification : Forms esters with alcohols (e.g., furfuryl alcohol) under similar conditions .

Table 2: Microwave Reaction Parameters

SubstrateCoupling ReagentTime (min)SolventYield (%)
2-Furoic AcidEDC40DCM89
Furfuryl AlcoholDMT/NMM/TsO⁻30DCM91

Cycloaddition and Heterocycle Formation

Participates in [4 + 1] cycloadditions with isocyanides to form 2-aminobenzofurans:

  • Reagents : Sc(OTf)₃ catalyst, o-hydroxybenzhydryl alcohol.

  • Conditions : Mild, room temperature → 70–93% yield .

Mechanism :

  • In situ generation of o-quinone methides (o-QMs) from benzhydryl alcohol.

  • Cycloaddition with isocyanides forms fused benzofuran scaffolds .

Oxidation and Reduction Pathways

  • Furan Ring Oxidation : MnO₂ oxidizes the furan ring to maleic anhydride derivatives.

  • Amine Oxidation : H₂O₂ converts the amine to N-oxide, altering electronic properties.

Scientific Research Applications

Research indicates that N-Methyl-N-(2-methylbenzyl)furan-2-amine may interact with biological systems, potentially exhibiting pharmacological properties. Its mechanism of action likely involves binding to specific receptors or enzymes, which can alter their activity and lead to various biological effects. Studies have focused on its pharmacodynamics and pharmacokinetics, aiming to elucidate its therapeutic potential.

Potential Pharmacological Applications

  • Neurotransmitter Systems : The compound may affect neurotransmitter systems, which is significant in developing treatments for cognitive disorders. Its structural similarities to known monoamine oxidase inhibitors suggest potential use in enhancing monoaminergic transmission .
  • Cognition Enhancement : Preliminary findings suggest that derivatives of compounds similar to this compound can enhance synaptic transmission and long-term potentiation in the hippocampus, indicating possible applications in treating Alzheimer's disease and other dementias .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its furan ring allows it to participate in various chemical reactions, including:

  • Multicomponent Reactions : The compound can be utilized in one-pot reactions involving thiols and amines, leading to the formation of complex heterocycles like N-pyrroles. This versatility enhances its applicability in synthesizing diverse chemical entities .
  • Drug Development : The compound's unique structure makes it a valuable candidate for further research in medicinal chemistry, potentially leading to the development of new therapeutic agents.

Case Study 1: Neuroprotective Properties

A study investigating the effects of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (a related compound) demonstrated its ability to enhance synaptic transmission without triggering hyperexcitability. This suggests that similar compounds could be beneficial in developing cognition-enhancing drugs .

Case Study 2: Reaction Mechanisms

Research into the reactivity of furan derivatives has shown that this compound can undergo selective oxidation and subsequent reactions with thiols and amines, leading to valuable synthetic intermediates. This highlights its potential utility in organic synthesis and materials science .

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylbenzyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : Compounds like N-benzyl-N-(furan-2-ylmethyl)acetamide achieve >90% yields via acylation under green conditions (room temperature, 10 min) , while F2MPA requires multi-step alkylation with moderate yields .
  • Structural Diversity: Substitutions with heterocycles (e.g., pyridine, thiazole) or bulky groups (e.g., 4-bromophenyliminomethyl) alter electronic properties and steric hindrance, impacting reactivity and pharmacological profiles.

Pharmacological and Physicochemical Properties

MAO Inhibition and Neurochemical Effects

  • F2MPA: Exhibits region-specific modulation of cortical noradrenaline and serotonin, but shows low MAO-A/B affinity (IC₅₀ > 10 µM). Forms a flavin adduct with MAO-B, similar to deprenyl, but is rapidly metabolized in rats .
  • N-Methyl-N-(thiazol-2-ylmethyl)furan-2-amine : The thiazole group may enhance metabolic stability compared to furan derivatives, though specific activity data are unavailable .

Metabolic Stability

  • F2MPA is hydroxylated in rat microsomes but stable in human microsomes, suggesting species-specific metabolism .
  • No data are available for the metabolic fate of N-Methyl-N-(2-methylbenzyl)furan-2-amine, though the 2-methylbenzyl group may slow oxidative degradation compared to simpler alkyl chains.

Biological Activity

N-Methyl-N-(2-methylbenzyl)furan-2-amine is a compound of interest due to its potential biological activities, including antibacterial, anticancer, and neuroprotective properties. This article reviews the available literature on its synthesis, biological activity, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate amine precursors. The use of microwave-assisted methods has been noted to enhance yields and reduce reaction times significantly. For example, a study detailed the synthesis of N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine using a microwave reactor, which yielded high purity compounds under mild conditions .

Antibacterial Activity

Research indicates that furan derivatives exhibit significant antibacterial properties. For instance, compounds related to furan have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 64 µg/mL .

CompoundMIC (µg/mL)Target Bacteria
Compound 164E. coli
Compound 232S. aureus
Compound 316Pseudomonas aeruginosa

Anticancer Activity

This compound has been evaluated for its anticancer properties against various cancer cell lines. One study reported that derivatives of furan exhibited growth inhibition in cancer cells with GI50 values ranging from 2.20 µM to 5.86 µM across different cell lines .

Cell LineGI50 (µM)
ACHN2.74
HCT152.37
MDA-MB2312.20
NUGC-35.86

Neuroprotective Effects

The compound has also been investigated for its effects on synaptic transmission and neuroprotection. Specifically, this compound has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B), which is associated with cognitive enhancement and neuroprotection against excitotoxicity in models of Alzheimer's disease .

Case Studies

A notable case study involved the administration of this compound in an animal model of Alzheimer's disease. The compound was found to improve synaptic transmission without inducing hyperexcitability, suggesting a potential therapeutic role in cognitive disorders .

Q & A

Basic: What are the standard synthetic routes for preparing N-Methyl-N-(2-methylbenzyl)furan-2-amine?

Answer:
A common approach involves reductive amination between a furan-2-amine derivative and a substituted aldehyde. For example, using a Pd/NiO catalyst under hydrogen gas (H₂) at 25°C for 10 hours, as demonstrated in analogous amine syntheses (e.g., N-(furan-2-ylmethyl)aniline, 95% yield) . Key steps include:

  • Reacting 2-methylbenzaldehyde with N-methylfuran-2-amine in a 1:1 molar ratio.
  • Catalyst loading (1.1 wt% Pd/NiO) and solvent-free conditions to minimize side reactions.
  • Purification via filtration and solvent evaporation.
    Validation: Confirm product identity using 1H^1H NMR (400 MHz, CDCl₃) to detect characteristic shifts for methyl, benzyl, and furan protons.

Advanced: How can reaction conditions be optimized to improve yield and selectivity for this compound?

Answer:
Optimization strategies include:

  • Catalyst screening : Test alternatives to Pd/NiO (e.g., Raney Ni, Pt/C) to reduce dehalogenation or over-reduction risks.
  • Temperature modulation : Elevated temperatures (40–60°C) may accelerate imine formation but risk decomposition; monitor via TLC or GC-MS.
  • Solvent effects : Polar aprotic solvents (e.g., THF) can stabilize intermediates but may require post-reaction removal.
    Data-driven adjustment : Use Design of Experiments (DoE) to balance parameters like H₂ pressure (1–5 bar) and stoichiometry. Reference analogous syntheses where yields exceeded 95% under optimized Pd/NiO conditions .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • 1H^1H NMR : Identify methyl groups (δ 2.2–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and furan protons (δ 6.1–6.4 ppm). Compare with structurally similar compounds like N-benzylnaphthalen-1-amine .
  • IR spectroscopy : Detect C-N stretches (~1250 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹).
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₁₇NO).

Advanced: How can crystallographic data resolve structural ambiguities in this molecule?

Answer:
Single-crystal X-ray diffraction (SCXRD) using software like ORTEP-3 can elucidate bond angles, torsional strain, and stereochemistry . For example:

  • Resolve ambiguity in benzyl group orientation relative to the furan ring.
  • Validate hydrogen bonding or π-π stacking interactions influencing stability.
    Procedure : Grow crystals via slow evaporation in ethanol/water. Refine data with SHELXL, referencing methodologies from benzoxazole derivatives .

Basic: What are the primary challenges in analyzing impurities during synthesis?

Answer:
Common impurities include:

  • Unreacted intermediates : Residual aldehyde or amine detected via GC-MS.
  • By-products : N,N-dimethylated species from excess methylamine.
    Mitigation :
  • Use HPLC with a C18 column (acetonitrile/water gradient) to separate impurities.
  • Set acceptance criteria (e.g., ≤0.5% total impurities) as per pharmacopeial guidelines .

Advanced: How can computational chemistry predict biological activity or receptor binding?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like monoamine oxidase (MAO) or cholinesterase, referencing benzoxazole derivatives (e.g., 4-Fluoro-N-methyl-1,3-benzoxazol-2-amine) known for enzyme inhibition .
  • QSAR modeling : Correlate substituent effects (e.g., methyl vs. fluoro groups) with bioactivity using datasets from PubChem .

Basic: How does steric hindrance from the 2-methylbenzyl group influence reactivity?

Answer:
The ortho-methyl group:

  • Reduces nucleophilicity at the benzyl carbon, slowing alkylation or acylation.
  • Increases steric bulk, favoring para-substitution in electrophilic aromatic substitution.
    Experimental proof : Compare reaction rates with non-methylated analogs (e.g., N-benzylfuran-2-amine) using kinetic studies .

Advanced: What strategies address contradictions in reported physical properties (e.g., melting points)?

Answer:
Discrepancies may arise from polymorphism or solvent residues.

  • DSC/TGA : Measure melting points and thermal stability under inert atmospheres.
  • Cross-validate : Compare data with Joback method predictions for critical volume (vc) and melting points .
    Example : If observed mp deviates >5°C from literature, re-crystallize from alternative solvents (e.g., hexane vs. ethyl acetate).

Table 1: Representative Synthetic Data from Analogous Compounds

CompoundCatalystTemp (°C)Time (h)Yield (%)Ref.
N-(furan-2-ylmethyl)anilinePd/NiO251095[1]
N-benzylnaphthalen-1-aminePd/NiO251084[1]

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